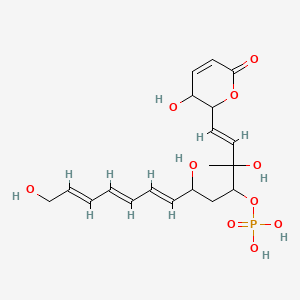

PD 113271

描述

属性

CAS 编号 |

87860-38-6 |

|---|---|

分子式 |

C19H27O10P |

分子量 |

446.4 g/mol |

IUPAC 名称 |

[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H27O10P/c1-19(24,11-10-16-15(22)8-9-18(23)28-16)17(29-30(25,26)27)13-14(21)7-5-3-2-4-6-12-20/h2-11,14-17,20-22,24H,12-13H2,1H3,(H2,25,26,27)/b3-2+,6-4+,7-5+,11-10+ |

InChI 键 |

JIAYUFWCNLGCTK-IGICQAMHSA-N |

手性 SMILES |

CC(/C=C/C1C(C=CC(=O)O1)O)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |

规范 SMILES |

CC(C=CC1C(C=CC(=O)O1)O)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Antibiotic CL 1565T; CL 1565T; PD-113,271; PD113271; PD 113271 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD 113271 (Fostriecin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 113271, more commonly known as Fostriecin or CI-920, is a natural product isolated from Streptomyces pulveraceus. Initially investigated for its potent antileukemic and broad antitumor activities, its primary mechanism of action has been elucidated as the potent and highly selective inhibition of serine/threonine protein phosphatases 2A (PP2A) and 4 (PP4). This inhibition disrupts the G2/M cell cycle checkpoint, leading to premature mitotic entry and subsequent apoptosis in cancer cells. This guide provides a comprehensive overview of the molecular mechanism, quantitative inhibitory data, experimental methodologies, and the core signaling pathways affected by this compound.

Core Mechanism of Action: Covalent Inhibition of PP2A and PP4

The antitumor properties of this compound are primarily attributed to its function as a potent inhibitor of PP2A and PP4.[1] An earlier hypothesis suggesting inhibition of topoisomerase II has been largely superseded, as this effect is only observed at significantly higher concentrations.[2]

The inhibition of PP2A is an irreversible, covalent interaction. The α,β-unsaturated lactone ring within the structure of this compound acts as an electrophile, enabling a conjugate addition reaction with a specific cysteine residue (Cys269) located in the catalytic subunit of PP2A (PP2Ac). This covalent modification of the active site renders the enzyme inactive. The phosphate (B84403) group and a hydroxyl group on the this compound molecule are also crucial for its strong interaction with the phosphatase active site.

Quantitative Inhibitory Data

This compound exhibits remarkable selectivity for PP2A and PP4 over other protein phosphatases such as PP1 and PP5. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.

| Target Protein | IC50 Value (nM) | Selectivity vs. PP2A | Reference(s) |

| Protein Phosphatase 2A (PP2A) | 0.2 - 40 | - | [2][3] |

| Protein Phosphatase 4 (PP4) | ~3 - 4 | ~1-20 fold | [1] |

| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 | >1,000 fold | [2][4] |

| Protein Phosphatase 5 (PP5) | ~60,000 | >1,500 fold | |

| Topoisomerase II | 40,000 | >1,000 fold | [2] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Phosphatase Inhibition Assay (Colorimetric)

This assay is used to determine the IC50 value of this compound against purified protein phosphatases.

-

Objective: To quantify the dose-dependent inhibition of a protein phosphatase by this compound.

-

Materials:

-

Purified recombinant protein phosphatase (e.g., PP2A, PP1).

-

This compound (Fostriecin) stock solution.

-

Substrate: p-Nitrophenyl Phosphate (pNPP).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed amount of the purified protein phosphatase to each well of the 96-well plate.

-

Add the serially diluted this compound or a vehicle control to the wells and incubate for 15-30 minutes at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding pNPP substrate to each well.

-

Incubate the plate at 30°C for an appropriate time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

-

Workflow for an in vitro phosphatase inhibition assay.

Covalent Binding Pull-Down Assay

This method is used to demonstrate the direct and covalent binding of this compound to its target protein.

-

Objective: To confirm the covalent interaction between this compound and the catalytic subunit of PP2A (PP2Ac).

-

Materials:

-

Biotin-labeled this compound (bio-Fos).

-

HeLa S3 cell lysate.

-

Streptavidin-agarose beads.

-

Wash buffers.

-

SDS-PAGE reagents and Western blot apparatus.

-

Anti-PP2Ac antibody.

-

-

Procedure:

-

Incubate the HeLa S3 cell lysate with biotin-labeled this compound.

-

Add streptavidin-agarose beads to the lysate to pull down the biotin-labeled this compound and any covalently bound proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with an anti-PP2Ac antibody to detect the presence of the PP2A catalytic subunit.

-

For confirmation of the binding site, the pulled-down protein can be subjected to mass spectrometry analysis to identify the modified peptide containing Cys269.

-

Signaling Pathway Analysis

The primary cellular consequence of PP2A and PP4 inhibition by this compound is the dysregulation of the G2/M mitotic entry checkpoint. PP2A plays a crucial role in maintaining Cdk1/Cyclin B in an inactive state during the G2 phase by promoting the inhibitory phosphorylation of Cdk1.

Under normal conditions, PP2A positively regulates the kinase Wee1 and negatively regulates the phosphatase Cdc25. Wee1 phosphorylates Cdk1 on Threonine 14 and Tyrosine 15, keeping it inactive. Cdc25 removes these inhibitory phosphates to activate Cdk1 and trigger mitotic entry. By inhibiting PP2A, this compound disrupts this balance, leading to a decrease in Wee1 activity and an increase in Cdc25 activity. This results in the premature activation of the Cdk1/Cyclin B complex, forcing the cell into mitosis, even in the presence of unreplicated or damaged DNA. This inappropriate entry into mitosis ultimately leads to apoptosis.

This compound disrupts the G2/M checkpoint by inhibiting PP2A.

Conclusion

This compound (Fostriecin) is a potent and selective covalent inhibitor of the protein phosphatases PP2A and PP4. Its mechanism of action, centered on the disruption of the G2/M mitotic entry checkpoint, provides a clear rationale for its observed antitumor and antileukemic activities. The detailed understanding of its molecular target and the availability of synthetic routes for this compound and its analogs offer significant opportunities for the development of novel cancer therapeutics targeting the PP2A signaling pathway. This guide serves as a foundational resource for researchers aiming to further investigate and exploit the therapeutic potential of this class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Wee1 and Cdc25: Tools, pathways, mechanisms, questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein phosphatase 2A has an essential role in the activation of γ-irradiation-induced G2/M checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wee1 and Cdc25 are controlled by conserved PP2A-dependent mechanisms in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Target of PD 113271: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113271 is a potent antitumor agent identified as a structural analog of fostriecin (B16959) (also known as CI-920).[1][2] While initially investigated for topoisomerase II inhibition, subsequent and more detailed studies have revealed that the primary biological targets of the fostriecin family of compounds, including this compound, are the serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4) .[2][3] This guide provides an in-depth overview of the biological target of this compound, leveraging the extensive research conducted on its close analog, fostriecin. It details the mechanism of action, summarizes quantitative inhibition data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Primary Biological Targets: PP2A and PP4

This compound, following the mechanism of fostriecin, exerts its potent antitumor effects through the highly selective inhibition of PP2A and PP4. These phosphatases are crucial regulators of a multitude of cellular processes, including cell cycle progression, DNA damage response, and apoptosis. Their inhibition by this compound leads to the hyperphosphorylation of their substrate proteins, ultimately triggering cell cycle arrest and programmed cell death in cancer cells.

The initial hypothesis that topoisomerase II was the primary target was based on early findings. However, the concentration of fostriecin required to inhibit topoisomerase II is significantly higher than that needed to inhibit PP2A and PP4, indicating that the latter are the more clinically relevant targets for its antitumor activity.

Quantitative Data: Inhibitory Potency

While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory concentrations (IC50) for its parent compound, fostriecin, have been well-characterized and are presented below as a close surrogate. These values highlight the remarkable potency and selectivity for PP2A and PP4 over other phosphatases and topoisomerase II.

| Target Protein | Fostriecin IC50 (nM) | Potency Rank |

| Protein Phosphatase 2A (PP2A) | 3.2 | 1 |

| Protein Phosphatase 4 (PP4) | - | - |

| Protein Phosphatase 1 (PP1) | 131,000 | 3 |

| Topoisomerase II | 40,000 | 2 |

Note: The IC50 values can vary slightly between different studies and assay conditions.

Mechanism of Action

The inhibitory mechanism of fostriecin, and by extension this compound, involves a direct and covalent interaction with the catalytic subunit of PP2A (PP2Ac). The α,β-unsaturated lactone ring within the fostriecin structure acts as a Michael acceptor, forming a covalent bond with a specific cysteine residue (Cys269) located in the active site of PP2Ac.[4] This irreversible binding effectively inactivates the phosphatase, leading to the accumulation of phosphorylated proteins and the subsequent induction of apoptosis.

Signaling Pathways Affected by this compound

The inhibition of PP2A and PP4 by this compound disrupts critical signaling pathways that control cell survival and proliferation. The diagram below illustrates the central role of PP2A in regulating the PI3K/Akt and MAPK/ERK pathways, both of which are frequently dysregulated in cancer. By inhibiting PP2A, this compound prevents the dephosphorylation and inactivation of key pro-survival kinases like Akt and ERK, leading to sustained signaling for apoptosis. Furthermore, inhibition of PP4, which is involved in cell cycle regulation and DNA damage response, contributes to the antitumor effects by pushing cells into premature and faulty mitosis.

Caption: Signaling pathways affected by this compound via PP2A and PP4 inhibition.

Experimental Protocols

The identification and characterization of the biological target of this compound and its analogs rely on specific in vitro assays. Below are detailed methodologies for the key experiments.

Protein Phosphatase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein phosphatase.

Objective: To determine the IC50 value of this compound for PP2A and other phosphatases.

Materials:

-

Recombinant human protein phosphatase (e.g., PP2A, PP1, PP4, PP5)

-

This compound stock solution (in a suitable solvent like DMSO or water)

-

Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) for a colorimetric assay, or a 32P-labeled phosphoprotein for a radioactive assay)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA)

-

96-well microplate

-

Microplate reader (for colorimetric or fluorescent assays) or scintillation counter (for radioactive assays)

Procedure:

-

Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the protein phosphatase to the wells of the microplate. Then, add the diluted this compound or vehicle control to the respective wells. Incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the dephosphorylation reaction by adding the substrate to each well.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C.

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution for colorimetric assays or precipitating the protein for radioactive assays). Measure the amount of product formed (e.g., absorbance at 405 nm for pNPP, or radioactivity of the released phosphate).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a protein phosphatase inhibition assay.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is the relaxation or decatenation of supercoiled DNA.

Objective: To determine the IC50 value of this compound for topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

-

This compound stock solution

-

Topoisomerase II reaction buffer (containing ATP)

-

Stop buffer/loading dye (containing SDS and proteinase K)

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled DNA, and varying concentrations of this compound or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding topoisomerase II to each tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye. The SDS and proteinase K will denature and digest the enzyme.

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed or decatenated DNA and a corresponding increase in the amount of supercoiled or catenated DNA. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Structure-Activity Relationship

The potent and selective inhibitory activity of the fostriecin family of compounds is intrinsically linked to their unique chemical structure. The diagram below illustrates the key functional groups of fostriecin and their contribution to its biological activity. As a close analog, the structure-activity relationships of this compound are expected to be very similar.

Caption: Structure-activity relationship of fostriecin analogs like this compound.

Conclusion

References

- 1. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 3. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: LB-100, a Small Molecule Inhibitor of Protein Phosphatase 2A (PP2A)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "PD 113271" as a Protein Phosphatase 2A (PP2A) inhibitor did not yield specific information. The scientific literature extensively documents LB-100 as a potent PP2A inhibitor. This guide will focus on LB-100 as a representative and well-characterized small molecule inhibitor of PP2A.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a multitude of cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.[1][2] While historically viewed as a tumor suppressor, recent studies have highlighted the therapeutic potential of PP2A inhibition in oncology.[3] LB-100 is a first-in-class, water-soluble small molecule that acts as a competitive inhibitor of PP2A. It has demonstrated significant anti-cancer activity in preclinical models, both as a standalone agent and as a sensitizer (B1316253) for chemotherapy and radiotherapy.[4] This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways associated with LB-100's function as a PP2A inhibitor.

Quantitative Data

The inhibitory activity of LB-100 has been quantified in various cancer cell lines. The following tables summarize the key data points for its efficacy.

Table 1: In Vitro Inhibitory Concentration (IC50) of LB-100

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BxPc-3 | Pancreatic Cancer | 0.85 | [5][6] |

| Panc-1 | Pancreatic Cancer | 3.87 | [5][6] |

| Fibrosarcoma Cell Line | Fibrosarcoma | 4.36 | [7] |

Table 2: Effect of LB-100 on PP2A Activity and Cell Growth

| Cell Line(s) | Effect | Concentration | Notes | Reference |

| BxPc-3, Panc-1, SW1990 | Reduced PP2A activity by 30-50% | Not Specified | [5][6] | |

| BxPc-3 | IC50 for cell growth inhibition | 2.3 µM | [5] | |

| Panc-1 | IC50 for cell growth inhibition | 1.7 µM | [5] | |

| IOMM-LEE, GAR | Inhibition of Radiation-Induced PP2A Activity | 2.5 µM | Assessed 3 hours after radiation treatment. | [8] |

Note on Specificity: While widely reported as a PP2A inhibitor, studies have shown that LB-100 also acts as a catalytic inhibitor of Protein Phosphatase 5 (PPP5C).[9][10] It exhibits modest selectivity for PP2A over PPP5C.[9]

Experimental Protocols

This section outlines the methodologies employed in key experiments to characterize the effects of LB-100.

In Vitro PP2A Activity Assay

-

Objective: To quantify the direct inhibitory effect of LB-100 on PP2A enzymatic activity.

-

Methodology: A common method involves a malachite green-based colorimetric assay using a specific phosphopeptide substrate (e.g., K-R-pT-I-R-R).[9][10]

-

Purified PP2A enzyme is incubated with varying concentrations of LB-100.

-

The phosphopeptide substrate is added to initiate the phosphatase reaction.

-

The reaction is stopped, and the amount of free phosphate (B84403) released is quantified by measuring the absorbance of the malachite green-phosphate complex.

-

PP2A activity is calculated and normalized to a control without the inhibitor.[11]

-

Cell Viability and Clonogenic Survival Assays

-

Objective: To assess the cytotoxic and radiosensitizing effects of LB-100 on cancer cells.

-

Methodology (Clonogenic Assay):

-

Meningioma cell lines (IOMM-LEE, GAR, CH-157) are seeded at a low density.[8]

-

Cells are treated with LB-100 (e.g., 2.5 µM) for a specified duration (e.g., 3 hours) prior to irradiation (e.g., 5 Gy).[8]

-

Following treatment, cells are allowed to grow for a period (e.g., 10-14 days) to form colonies.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

The survival fraction is calculated as the ratio of colonies in the treated group to the control group.[8]

-

Cell Cycle Analysis

-

Objective: To determine the effect of LB-100 on cell cycle progression, particularly in combination with DNA-damaging agents like radiation.

-

Methodology:

-

Meningioma cells are treated with LB-100 alone or in combination with radiation.[8]

-

After a specific time point (e.g., 48 hours), cells are harvested and fixed (e.g., in ethanol).[8]

-

Cells are stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.[8]

-

Immunoblotting

-

Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways affected by LB-100.

-

Methodology:

-

Cells are treated with various concentrations of LB-100.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, phospho-STAT3, Cyclin D1, c-myc).[8]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of LB-100 in a living organism.

-

Methodology:

-

Human cancer cells (e.g., malignant meningioma) are implanted into immunocompromised mice to form tumors.[8]

-

Once tumors are established, mice are randomized into treatment groups (e.g., control, LB-100 alone, radiation alone, LB-100 plus radiation).[8]

-

LB-100 is administered (e.g., intraperitoneally) at a specified dose and schedule.

-

Tumor growth is monitored over time, and animal survival is recorded.[8]

-

Signaling Pathways and Mechanisms of Action

LB-100 exerts its anticancer effects by modulating several key signaling pathways through the inhibition of PP2A.

STAT3 Signaling Pathway

LB-100 has been shown to inhibit the activation of STAT3, a transcription factor implicated in cell proliferation and survival. By inhibiting PP2A, LB-100 leads to a dose-dependent decrease in the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation.[8] This, in turn, downregulates the expression of STAT3 target genes such as Cyclin D1, c-myc, and Mcl-1.[8]

Caption: LB-100 inhibits PP2A, leading to reduced dephosphorylation and inactivation of STAT3.

DNA Damage Response and Cell Cycle Control

LB-100 enhances the efficacy of radiotherapy by disrupting the DNA damage response and cell cycle checkpoints. PP2A is involved in the G2/M checkpoint arrest following DNA damage. Inhibition of PP2A by LB-100 in irradiated cells leads to an accumulation of cells in the G2/M phase and promotes mitotic catastrophe, a form of cell death.[8]

Caption: LB-100 disrupts the G2/M checkpoint, enhancing radiation-induced mitotic catastrophe.

mTOR Signaling Pathway

PP2A is a negative regulator of the mTOR signaling pathway. By inhibiting PP2A, LB-100 can lead to the activation of mTOR signaling. This is evidenced by the increased phosphorylation of downstream targets like the ribosomal protein S6 kinase (S6K).[11] The activation of the mTOR pathway has complex, context-dependent effects on cancer cell survival and proliferation.

Caption: LB-100 inhibits PP2A, leading to the activation of the mTORC1 signaling pathway.

Conclusion

LB-100 is a potent small molecule inhibitor of PP2A with significant preclinical evidence supporting its use as an anticancer agent, particularly in combination with radiation and chemotherapy. Its mechanisms of action involve the modulation of critical signaling pathways such as STAT3, DNA damage response, and mTOR. Further clinical investigations are underway to establish the safety and efficacy of LB-100 in various cancer types. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic targeting of PP2A.

References

- 1. Facebook [cancer.gov]

- 2. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to PD 113271: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113271 is a naturally occurring polyene lactone phosphate (B84403) with demonstrated antitumor properties. As a structural analog of the well-characterized protein phosphatase inhibitor, fostriecin (B16959) (also known as CI-920), this compound is understood to exert its cytotoxic effects through the targeted inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). These serine/threonine phosphatases are critical regulators of numerous cellular processes, including cell cycle progression and apoptosis. By inhibiting their function, this compound induces mitotic arrest and subsequent cell death in cancerous cells. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by a polyene lactone phosphate structure. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl dihydrogen phosphate |

| CAS Number | 87860-38-6[1] |

| Molecular Formula | C₁₉H₂₇O₁₀P[1] |

| Molecular Weight | 446.39 g/mol [1] |

| Synonyms | Antibiotic CL 1565T, CL 1565T, PD-113,271[1] |

| Class | Polyene lactone phosphate |

Mechanism of Action: Inhibition of Protein Phosphatases

The primary mechanism of action of this compound, inferred from its structural similarity to fostriecin, is the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[2][3] These phosphatases are crucial for dephosphorylating a multitude of protein substrates involved in cell cycle control.

By inhibiting PP2A and PP4, this compound effectively blocks cells from completing mitosis, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). This targeted disruption of cellular signaling makes it a compound of significant interest in oncology research.

Figure 1. Signaling pathway of this compound-mediated apoptosis.

Biological Activity and Quantitative Data

Table 1: In Vitro and In Vivo Activity of this compound and Related Compounds

| Compound | L1210 Leukemia (in vitro) | P388 Leukemia (in vivo) | L1210 Leukemia (in vivo) |

| Fostriecin (CI-920) | High Activity | T/C > 186% | T/C > 200% |

| This compound | Moderate Reduction in Activity | T/C = 130% | Not Reported |

T/C % refers to the median survival time of treated animals divided by the median survival time of control animals, expressed as a percentage. A higher T/C value indicates greater antitumor efficacy.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational publications detailing the discovery and characterization of this compound.

Fermentation and Production

This compound is produced by a strain of Streptomyces pulveraceus subsp. fostreus (ATCC 31906).

Protocol:

-

Seed Culture: A vegetative cell suspension of S. pulveraceus is used to inoculate a seed medium (e.g., ATCC medium 172). The culture is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Fermentation: The seed culture is then used to inoculate a production medium. A typical production medium consists of glucose, soybean meal, and various mineral salts. The fermentation is carried out in a fermentor at 28°C with controlled aeration and agitation for 96-120 hours.

-

Monitoring: The production of this compound can be monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).

Figure 2. Workflow for the fermentation of this compound.

Isolation and Purification

This compound is a water-soluble phosphate ester, which dictates the choice of isolation and purification methods.

Protocol:

-

Harvest and Filtration: The fermentation broth is harvested and filtered to remove the mycelium.

-

Adsorption Chromatography: The filtrate is passed through a column containing a non-ionic adsorbent resin (e.g., Amberlite XAD-4). The column is washed with water to remove impurities.

-

Elution: this compound is eluted from the resin using a gradient of aqueous acetone (B3395972) or methanol.

-

Solvent Partitioning: The eluate is concentrated, and the active component is partitioned into a solvent such as n-butanol.

-

Chromatography: Further purification is achieved through a series of chromatographic steps, which may include silica (B1680970) gel chromatography and reverse-phase HPLC.

In Vitro Cytotoxicity Assay (L1210 Leukemia Cells)

Protocol:

-

Cell Culture: L1210 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Assay Setup: Cells are seeded into 96-well plates at a specific density.

-

Compound Treatment: A serial dilution of this compound is added to the wells. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. The absorbance is read using a microplate reader.

-

Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its mechanism of action, targeting the critical regulatory phosphatases PP2A and PP4, offers a distinct advantage in overcoming resistance to other chemotherapeutic agents. Further research is warranted to fully elucidate the specific inhibitory constants of this compound against its target phosphatases and to explore its efficacy in a broader range of cancer models. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this potent natural product into clinical applications.

References

- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PD 113271 and the Fostriecin Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fostriecin (B16959) family of natural products, including the notable member PD 113271, represents a class of potent and selective inhibitors of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). Initially investigated for their antitumor properties and modest topoisomerase II inhibition, their primary mechanism of action is now understood to be the disruption of cellular signaling cascades governed by these critical serine/threonine phosphatases. This disruption leads to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent apoptosis, making them valuable tools for cancer research and potential scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical biology of this compound and the fostriecin family, including their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.

Introduction

Fostriecin (also known as CI-920) and its structural analogs, such as this compound, are polyketide-derived natural products isolated from the fermentation broth of Streptomyces pulveraceus.[1] These compounds are characterized by a unique phosphate (B84403) monoester, a conjugated triene system, and an α,β-unsaturated δ-lactone moiety.[1] While initial studies pointed towards topoisomerase II as a potential target, subsequent research revealed that their potent antitumor effects are primarily attributable to the highly selective inhibition of PP2A and PP4.[2][3] Fostriecin, for instance, exhibits nanomolar potency against PP2A and PP4, with significantly weaker activity against other phosphatases like PP1 and PP5.[2][4]

Clinical trials with fostriecin were discontinued (B1498344) due to issues with its inherent instability and purity of the natural product isolates.[1] However, the unique mechanism of action and potent bioactivity of this compound family continue to drive research into the development of more stable and synthetically accessible analogs for therapeutic use.

Mechanism of Action

The primary molecular targets of the fostriecin family are the catalytic subunits of PP2A and PP4. The inhibitory mechanism involves the covalent modification of a specific cysteine residue within the active site of the phosphatase. The α,β-unsaturated lactone ring of these compounds acts as a Michael acceptor, forming a covalent adduct with the thiol group of the cysteine, thereby irreversibly inactivating the enzyme.[5]

The inhibition of PP2A and PP4 leads to the hyperphosphorylation of a multitude of downstream protein substrates, many of which are key regulators of the cell cycle. This disruption of the cellular phosphoregulatory network is the basis for the observed cytotoxic and antitumor effects of these compounds.

Quantitative Inhibitory Activity

The inhibitory potency of fostriecin and its analogs against various protein phosphatases has been determined in numerous studies. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50).

Table 1: Inhibitory Activity (IC50) of Fostriecin and Related Compounds against Protein Phosphatases

| Compound | PP1 (nM) | PP2A (nM) | PP4 (nM) | PP5 (nM) | Reference(s) |

| Fostriecin | 45,000 - 131,000 | 1.5 - 5.5 | ~3.0 | 50,000 - 70,000 | [2][6] |

| Cytostatin | >100,000 | 20 - 400 | N/A | >100,000 | [4] |

| Okadaic Acid | ~60 | ~0.5 | N/A | N/A | [5] |

| Calyculin A | 0.4 | 0.25 | 0.4 | 3 | [6] |

N/A: Data not available in the cited literature. Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Limited quantitative data is publicly available for the specific inhibitory activity of this compound against the panel of protein phosphatases. As a close structural analog of fostriecin, it is presumed to have a similar inhibitory profile with high selectivity for PP2A and PP4.

Signaling Pathways

The inhibition of PP2A and PP4 by fostriecin and its analogs profoundly impacts cell cycle regulation, particularly the G2/M transition. PP2A is a crucial regulator of the activity of Cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis. The following diagram illustrates the key signaling events affected by these compounds.

In a normal cell cycle, PP2A maintains the G2/M checkpoint by keeping the activating phosphatase Cdc25 in a dephosphorylated, less active state, and the inhibitory kinase Wee1 in an active state. This prevents the premature activation of the Cdk1/Cyclin B complex. Upon inhibition of PP2A by fostriecin or its analogs, Cdc25 becomes hyperphosphorylated and activated, while Wee1 is hyperphosphorylated and inactivated. This leads to the rapid and premature activation of Cdk1/Cyclin B, forcing the cell to enter mitosis, often before DNA replication is complete, leading to mitotic catastrophe and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and the fostriecin family.

Isolation and Purification of Fostriecin and Analogs

The following is a general protocol for the isolation of fostriecin and its congeners from Streptomyces pulveraceus fermentation broth.[1]

Workflow Diagram

Protocol:

-

Fermentation: Culture Streptomyces pulveraceus subspecies fostreus ATCC 31906 in a suitable fermentation medium.

-

Broth Filtration: Adjust the pH of the fermentation broth to 6.5 and filter to remove mycelia.

-

Ion-Exchange Chromatography: Pass the filtered broth through an ion-exchange column to capture the phosphate-containing compounds.

-

Resin Column Chromatography: Elute the compounds from the ion-exchange resin and purify further on a Diaion HP-20 resin column using water as the eluent.

-

Reverse-Phase HPLC: The resulting fractions are then subjected to C18-reverse phase high-performance liquid chromatography (HPLC) using a gradient of 5-7% acetonitrile (B52724) in 0.05 M phosphate buffer (pH 6.8).

-

Desalting and Lyophilization: The purified fractions are desalted, the pH is adjusted to 6.5, and the samples are lyophilized to yield the final product as a near-white solid.

Note: Fostriecin and its analogs are unstable at pH values above 8 and are labile in dilute acid. All purification steps should be performed within a pH range of 5.5-7.5.[1]

In Vitro Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the IC50 values of inhibitors against purified protein phosphatases using p-nitrophenyl phosphate (pNPP) as a substrate.

Workflow Diagram

Materials:

-

Purified recombinant protein phosphatase (e.g., PP2A, PP1, PP5)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

-

p-Nitrophenyl phosphate (pNPP)

-

Test compound (e.g., Fostriecin, this compound)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compound in the assay buffer.

-

Enzyme Addition: Add a constant amount of the purified protein phosphatase to each well of a 96-well plate.

-

Pre-incubation: Add the serially diluted inhibitor to the wells containing the enzyme and pre-incubate for 10-15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding pNPP to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of phosphatase activity for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/WST-1)

This protocol outlines a general procedure for assessing the cytotoxic effects of the fostriecin family of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Fostriecin, this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: For the MTT assay, add a solubilizing agent to dissolve the formazan (B1609692) crystals and measure the absorbance at ~570 nm. For the WST-1 assay, directly measure the absorbance of the soluble formazan product at ~450 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

Conclusion

This compound and the fostriecin family of compounds are potent and highly selective inhibitors of protein phosphatases 2A and 4. Their ability to disrupt the G2/M cell cycle checkpoint by inducing the premature activation of Cdk1 highlights the critical role of PP2A and PP4 in cell cycle regulation. While challenges related to their stability have hindered their clinical development, the unique mechanism of action and potent antitumor activity of these natural products continue to make them invaluable research tools and promising lead structures for the development of novel anticancer therapeutics. Further investigation into the synthesis of more stable and potent analogs, along with a deeper understanding of the full spectrum of their cellular targets through proteomic approaches, will be crucial in realizing their therapeutic potential.

References

- 1. The antitumor drug fostriecin induces vimentin hyperphosphorylation and intermediate filament reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fostriecin-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoproteome and drug-response effects mediated by the three protein phosphatase 2A inhibitor proteins CIP2A, SET, and PME-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Emerging Role of PD 113271 in Oncology: A Technical Guide to its Mechanisms and Therapeutic Potential in Leukemia and Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113271 is a novel, naturally derived phosphate (B84403) ester with demonstrated anti-leukemic properties. As a structural analog of the well-studied compound fostriecin (B16959) (CI-920), this compound is gaining attention for its potent and selective inhibition of key cellular signaling regulators, Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), as well as its interaction with Microtubule-associated Protein 1B (MAP1B). This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing available quantitative data on its anti-cancer activity, and providing detailed experimental protocols for its investigation. Furthermore, this document visualizes the complex signaling pathways and experimental workflows associated with this compound research to facilitate a deeper understanding and guide future drug development efforts in both hematological malignancies and solid tumors.

Introduction

This compound is a water-soluble phosphate ester characterized by a conjugated triene system, originally isolated from the fermentation broth of Streptomyces pulveraceus.[1] It belongs to a class of structurally related antitumor agents that includes fostriecin (CI-920) and PD 113270.[1] Initial investigations highlighted its significant in vivo activity against murine leukemia models, specifically P388 lymphocytic and L1210 lymphoid leukemias. While early studies suggested a role as a weak topoisomerase II inhibitor, subsequent research has revealed a more potent and specific mechanism of action centered on the inhibition of critical serine/threonine phosphatases and interaction with cytoskeletal proteins. This guide delves into the technical details of this compound's function and its potential as a therapeutic agent in oncology.

Mechanism of Action

The antitumor effects of this compound are attributed to a multi-faceted mechanism of action that disrupts key cellular processes essential for cancer cell proliferation and survival.

Inhibition of Protein Phosphatase 2A (PP2A) and 4 (PP4)

The primary and most potent mechanism of action of this compound and its analogs is the highly selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4). PP2A is a crucial tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, this compound effectively maintains the phosphorylation (and thus, often the activity) of various proteins that promote cell cycle arrest and apoptosis. This selective inhibition disrupts the delicate balance of cellular signaling, leading to anti-proliferative effects in cancer cells.

Interaction with Microtubule-associated Protein 1B (MAP1B)

This compound has been identified as a binding partner for Microtubule-associated Protein 1B (MAP1B). MAP1B is involved in regulating the stability and dynamics of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. The binding of this compound to MAP1B may interfere with these functions, contributing to its cytotoxic effects, particularly in rapidly dividing cancer cells.

Weak Inhibition of Topoisomerase II

While not its primary mechanism, this compound does exhibit weak inhibitory activity against topoisomerase II. This enzyme is critical for resolving DNA topological problems during replication and transcription. The addition of a hydroxyl group at the C4 position of the lactone ring in this compound, a feature distinguishing it from fostriecin, was found to increase its potency as a topoisomerase II inhibitor by four-fold.

Quantitative Data on Anti-Cancer Activity

Quantitative data for this compound is limited in the public domain. The available data, supplemented with that of its close structural analog fostriecin, is presented below to provide a comparative context for its potency.

| Compound | Cell Line | Cancer Type | Assay | Endpoint | Value |

| This compound | HCT-8 | Colon Carcinoma | Not Specified | GI50 | 4.2 µM |

| Fostriecin | L1210 | Murine Leukemia | Not Specified | IC50 | 0.46 µM |

| Fostriecin | HL-60 | Human Promyelocytic Leukemia | Not Specified | IC50 | 12 µM |

| Fostriecin | NCI-H460 | Human Lung Cancer | Not Specified | IC50 | 14.5 µM |

Note: GI50 is the concentration for 50% inhibition of cell growth. IC50 is the concentration for 50% inhibition of a biological or biochemical function.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream targets, impacting several critical oncogenic signaling pathways.

Experimental Workflows

A typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

The workflow that was utilized to identify MAP1B as a binding partner for this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT/SRB Assay)

This protocol is adapted from standard procedures for assessing the effect of cytotoxic compounds on cell proliferation.

Materials:

-

Cancer cell lines of interest (e.g., L1210, HL-60, HCT-8)

-

This compound

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

-

Solubilization buffer (for MTT) or Tris-base (for SRB)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm.

-

-

SRB Assay:

-

Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid and air dry.

-

Add 200 µL of 10 mM Tris-base to solubilize the dye.

-

Read the absorbance at 515 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on PP2A activity.

Materials:

-

Purified PP2A enzyme

-

This compound

-

Phosphorylated substrate (e.g., ³²P-labeled myelin basic protein or a synthetic phosphopeptide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

-

Inhibitor Binding: In a microcentrifuge tube, combine the purified PP2A enzyme with the different concentrations of this compound or a vehicle control. Incubate for 15-30 minutes at 30°C.

-

Phosphatase Reaction: Initiate the reaction by adding the ³²P-labeled substrate. Incubate for 10-30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of 20% TCA.

-

Phosphate Quantification: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant, containing the released ³²P-inorganic phosphate, to a scintillation vial and measure the radioactivity.

-

Data Analysis: Determine the percentage of PP2A inhibition for each concentration of this compound compared to the control. Calculate the IC50 value.

Microtubule-Associated Protein 1B (MAP1B) Binding Assay (Phage Display)

This protocol outlines the phage display methodology used to identify the interaction between this compound and MAP1B.

Materials:

-

Biotinylated this compound

-

Streptavidin-coated magnetic beads or microtiter plates

-

T7 phage display library expressing a cDNA library from a relevant cell line (e.g., human cancer cell line)

-

Wash buffers (e.g., TBST)

-

Elution buffer (e.g., low pH glycine-HCl)

-

E. coli host strain for phage amplification

-

Reagents for PCR and DNA sequencing

Procedure:

-

Target Immobilization: Incubate streptavidin-coated beads/plates with biotinylated this compound to immobilize the compound. Block any remaining binding sites with a suitable blocking agent (e.g., BSA).

-

Biopanning:

-

Incubate the immobilized this compound with the T7 phage display library for 1-2 hours at room temperature to allow for binding.

-

Wash the beads/plates extensively with wash buffer to remove non-specifically bound phages.

-

Elute the specifically bound phages using the elution buffer.

-

-

Phage Amplification: Infect the E. coli host strain with the eluted phages and amplify the phage population.

-

Iterative Panning: Repeat the biopanning and amplification steps for 3-4 rounds to enrich for phages that display proteins with high affinity for this compound.

-

Clone Isolation and Identification:

-

After the final round of panning, plate the eluted phages on an agar (B569324) plate with the host bacteria to obtain individual phage plaques.

-

Pick individual plaques and amplify them.

-

Isolate the phage DNA and sequence the inserted DNA to identify the protein that was displayed on the phage surface (in this case, MAP1B).

-

-

Binding Confirmation: Confirm the interaction between this compound and the identified protein (MAP1B) using a secondary assay, such as an ELISA or surface plasmon resonance (SPR).

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic, particularly for hematological malignancies. Its potent and selective inhibition of PP2A and PP4, coupled with its interaction with MAP1B, offers a multi-pronged attack on cancer cell proliferation and survival. The existing in vivo data in leukemia models is promising, though its efficacy in solid tumors requires further investigation, potentially addressing transport limitations.

Future research should focus on:

-

Expanding the quantitative dataset: Determining the IC50/GI50 values of this compound across a broader panel of leukemia and solid tumor cell lines is crucial for a comprehensive understanding of its therapeutic window.

-

Elucidating the role of MAP1B interaction: Further studies are needed to dissect the precise consequences of the this compound-MAP1B interaction on microtubule dynamics and its contribution to the overall anti-cancer effect.

-

Investigating mechanisms of resistance: Understanding potential resistance mechanisms will be vital for its clinical development.

-

Preclinical studies in solid tumor models: The development of strategies to overcome potential transport deficiencies could unlock the therapeutic potential of this compound in solid tumors.

References

The Cell Cycle Effects of PD 113271: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113271 is a compound identified as a novel antitumor agent with potential therapeutic applications.[1] This technical guide aims to provide a comprehensive overview of the known effects of this compound on the cell cycle, drawing from available scientific literature. The information is intended to support researchers, scientists, and drug development professionals in understanding its mechanism of action and potential for further investigation.

Initial literature searches reveal a notable scarcity of detailed studies specifically investigating the cell cycle effects of this compound. While its antitumor properties have been recognized, the precise molecular mechanisms governing its interaction with cell cycle machinery are not extensively documented in publicly available research. This guide, therefore, synthesizes the available information and provides a framework for future research directions.

Core Concepts: The Cell Cycle and Cancer

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure the orderly progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of this intricate process is a hallmark of cancer, leading to uncontrolled cell proliferation.

Pharmacological agents that target the cell cycle are a cornerstone of cancer therapy. These agents can induce cell cycle arrest at specific checkpoints, allowing for DNA repair or, in cases of irreparable damage, triggering programmed cell death (apoptosis). Understanding how a compound like this compound influences these pathways is crucial for its development as a therapeutic agent.

Putative Signaling Pathways and Experimental Workflows

Given the limited direct evidence for this compound's mechanism, we can propose hypothetical signaling pathways and experimental workflows based on the general understanding of antitumor agents that affect the cell cycle.

Hypothetical Signaling Pathway for a G1-Phase Arresting Agent

Many antitumor compounds exert their effects by inducing a G1 phase arrest, preventing cells from entering the DNA synthesis phase. A potential mechanism for such an agent is outlined below.

References

The Discovery and Isolation of PD 113271 from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of PD 113271, a polyene phosphate (B84403) ester antibiotic isolated from Streptomyces. As an analogue of the well-characterized antitumor agent fostriecin (B16959) (CI-920), this compound is of significant interest to the scientific community. This document outlines the experimental protocols for the fermentation of the producing organism and the isolation of the compound, summarizes its biological activity, and describes its mechanism of action.

Discovery and Initial Characterization

This compound was first reported in 1983 as part of a complex of structurally related antitumor agents isolated from the fermentation broth of a new Streptomyces species, later identified as Streptomyces pulveraceus subspecies fostreus.[1] Initial characterization revealed that this compound is a water-soluble phosphate ester containing a conjugated triene system and an α,β-unsaturated δ-lactone.[1] Its structural similarity to fostriecin (CI-920) has led to its classification as a fostriecin analogue.

Experimental Protocols

Fermentation of Streptomyces pulveraceus

The production of this compound is achieved through submerged fermentation of Streptomyces pulveraceus. The following protocol outlines a general procedure for the cultivation of this strain to promote the biosynthesis of the target secondary metabolite.

2.1.1. Media and Culture Conditions

A two-stage fermentation process is typically employed for antibiotic production by Streptomyces.

-

Seed Culture Medium: A nutrient-rich medium is used to generate a high-density inoculum. A suitable medium would be Tryptic Soy Broth or a specialized seed medium for Streptomyces.

-

Production Medium: A more complex medium designed to induce secondary metabolism is used for the main fermentation. The composition of this medium is critical for high yields of this compound. A representative production medium for Streptomyces might contain:

-

A primary carbon source (e.g., glucose, starch)

-

A nitrogen source (e.g., soybean meal, yeast extract, peptone)

-

Inorganic salts (e.g., K₂HPO₄, MgSO₄·7H₂O)

-

Trace elements

-

2.1.2. Fermentation Parameters

The following parameters are crucial for optimal growth and antibiotic production:

| Parameter | Recommended Range |

| Temperature | 28-30°C |

| pH | 6.8 - 7.2 |

| Agitation | 200-250 rpm |

| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |

| Incubation Time | 5-7 days |

2.1.3. Fermentation Workflow

Caption: Workflow for the fermentation of Streptomyces pulveraceus.

Isolation and Purification of this compound

This compound, being a water-soluble phosphate ester, requires a specific purification strategy. The following protocol is a likely representation of the steps involved.

2.2.1. Extraction and Initial Purification

-

Cell Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant. The target compound is expected to be in the supernatant.

-

Adsorption Chromatography: The clarified supernatant is passed through a column containing a non-ionic adsorbent resin (e.g., Amberlite XAD series) to capture the polyene compounds.

-

Elution: The resin is washed with water to remove impurities, and the adsorbed compounds are then eluted with an organic solvent gradient (e.g., methanol (B129727) or acetone (B3395972) in water).

2.2.2. Chromatographic Purification

Further purification is achieved through a series of chromatographic steps.

-

Ion-Exchange Chromatography: Due to the phosphate group, an anion-exchange resin can be used to separate this compound from other neutral or positively charged molecules.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for obtaining highly pure this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

2.2.3. Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Data

This compound exhibits significant antitumor activity, particularly against leukemia models. The following tables summarize the available quantitative data on its biological activity.

In Vivo Antitumor Activity

The antitumor efficacy of this compound and its analogues was evaluated in murine L1210 leukemia models. The data is presented as the percentage increase in lifespan (% T/C) of treated mice compared to a control group.

| Compound | Optimal Dose (mg/kg/day) | Dosing Schedule | % T/C (L1210 Leukemia) | Reference |

| This compound | 25 | i.p., daily for 9 days | 150 | Leopold et al., 1985 |

| Fostriecin (CI-920) | 12.5 | i.p., daily for 9 days | >207 | Leopold et al., 1985 |

| PD 113270 | 4.0 | i.p., daily for 9 days | >207 | Leopold et al., 1985 |

In Vitro Inhibitory Activity of Fostriecin (CI-920)

As a close analogue, the in vitro activity of fostriecin provides valuable insight into the likely potency of this compound. Fostriecin is a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).

| Target Enzyme | IC₅₀ (nM) | Reference |

| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 | Walsh et al., 1997 |

| Protein Phosphatase 4 (PP4) | ~3.0 | Hastie et al., 1998 |

| Protein Phosphatase 1 (PP1) | 131,000 | Walsh et al., 1997 |

| Protein Phosphatase 5 (PP5) | ~60,000 | Swingle et al., 2009 |

Mechanism of Action: Inhibition of Protein Phosphatase 2A

Initially, fostriecin and its analogues were thought to exert their cytotoxic effects through the inhibition of topoisomerase II. However, subsequent research has definitively shown that their primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A) and PP4.[2]

PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, fostriecin and its analogues, including this compound, lead to the hyperphosphorylation of key regulatory proteins, disrupting normal cellular function and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

The α,β-unsaturated lactone moiety of the fostriecin family of compounds is critical for their inhibitory activity, as it is believed to form a covalent bond with a cysteine residue in the active site of PP2A.

Signaling Pathway of PP2A Inhibition by this compound

The following diagram illustrates the central role of PP2A in cellular signaling and how its inhibition by this compound can lead to an antitumor effect.

Caption: Inhibition of PP2A by this compound disrupts key cellular signaling pathways.

Conclusion

This compound, a fostriecin analogue isolated from Streptomyces pulveraceus, represents a class of potent antitumor agents with a well-defined mechanism of action. Its ability to selectively inhibit protein phosphatase 2A makes it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. Further investigation into its in vitro cytotoxicity against a broader range of cancer cell lines and optimization of its production and purification are warranted to fully explore its therapeutic potential.

References

- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Analogs of PD 113271

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental protocols for the antitumor agent PD 113271 and its structural analogs. This compound is a member of the fostriecin (B16959) family of natural products, which are potent and selective inhibitors of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).

Core Chemical Structures

This compound and its analogs, including the closely related compounds CI-920 and PD 113270, share a common structural scaffold characterized by a polyene chain, a phosphate (B84403) ester, and an unsaturated lactone ring. These features are crucial for their biological activity.

This compound is an antitumor antibiotic isolated from Streptomyces pulveraceus. Its chemical formula is C₁₉H₂₇O₁₀P.[1] The structure was determined through total synthesis, which also established its absolute and relative stereochemistry.[1]

CI-920 (Fostriecin) is the parent compound of this class and is also a product of Streptomyces pulveraceus. It is a potent inhibitor of PP2A and PP4.

PD 113270 is another analog isolated from the same bacterial strain and is structurally very similar to this compound and fostriecin.[2]

Quantitative Biological Activity

The primary mechanism of action for this compound and its analogs is the inhibition of serine/threonine protein phosphatases, particularly PP2A and PP4. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The α,β-unsaturated lactone ring of these compounds acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys269) in the active site of PP2A.[3] The table below summarizes the inhibitory potency (IC₅₀) of fostriecin and its key analogs against various protein phosphatases.

| Compound Name | Target Phosphatase | Reported IC₅₀ (nM) | Key Characteristics |

| Fostriecin (CI-920) | PP2A | 0.2 - 4.0[4][5] | Potent and selective; covalent inhibitor.[3][4] |

| PP4 | ~3 - 4[4][5] | Potency similar to PP2A.[4] | |

| PP1 | 131,000[6] | Weak inhibitor (>10,000-fold less potent than on PP2A).[4] | |

| PP5 | ~60,000[4] | Weak inhibitor.[4] | |

| Cytostatin | PP2A | 20 - 400[5] | Structural analog of Fostriecin, but less potent.[4] |

| Okadaic Acid | PP2A | ~0.5[4] | Well-characterized, potent non-covalent inhibitor. |

| PP1 | ~60[4] | Also inhibits PP1, showing less selectivity than Fostriecin.[4] |

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their cytotoxic effects by inhibiting PP2A and PP4, which are key regulators of numerous cellular signaling pathways. Inhibition of these phosphatases leads to the hyperphosphorylation of their substrate proteins, disrupting normal cellular processes, particularly cell cycle progression, and ultimately inducing apoptosis.

Caption: Mechanism of action of this compound and its analogs via inhibition of PP2A/PP4.

Experimental Protocols

Total Synthesis of this compound

A reported total synthesis of this compound utilizes a chiral pool approach, starting from D-galactose and L-tartaric acid.[1] The synthesis involves several key steps, including the construction of the polyene chain and the stereoselective formation of the chiral centers. A generalized workflow for the synthesis of fostriecin and its analogs is depicted below.

References

- 1. Total synthesis and stereochemistry of the antitumor antibiotic PD 113,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 113271's role in inhibiting cell proliferation

An In-depth Technical Guide on the Role of PD-L1 in Inhibiting Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed death-ligand 1 (PD-L1), a transmembrane protein well-known for its role in immune suppression, is increasingly recognized for its cell-intrinsic signaling functions that directly promote tumor cell proliferation. This technical guide provides a comprehensive overview of the mechanisms by which PD-L1 drives cell proliferation, the experimental methodologies used to investigate these effects, and the quantitative data supporting these findings. Inhibition of PD-L1 signaling, either through gene knockdown or small molecule inhibitors, has been shown to impede cell cycle progression and reduce cell viability, highlighting its potential as a direct anti-cancer therapeutic target. This document details the key signaling pathways involved, primarily the PI3K/AKT/mTOR cascade, and offers detailed protocols for essential experimental techniques.

Introduction: The Dual Role of PD-L1 in Cancer

Programmed death-ligand 1 (CD274 or B7-H1) is a crucial immune checkpoint protein. Its interaction with the PD-1 receptor on activated T-cells leads to the suppression of T-cell activity, a mechanism that tumor cells exploit to evade immune surveillance.[1] Consequently, blocking the PD-1/PD-L1 axis with monoclonal antibodies has become a cornerstone of cancer immunotherapy.[1][2]

Beyond its role in the tumor microenvironment, emerging evidence reveals that PD-L1 possesses cell-intrinsic signaling capabilities that directly contribute to cancer pathogenesis by promoting cell proliferation, survival, and resistance to therapy.[3] This guide focuses on the latter, exploring the molecular mechanisms through which PD-L1 drives cell proliferation and how its inhibition can directly suppress tumor cell growth.

The PD-L1 Signaling Pathway in Cell Proliferation

The intrinsic pro-proliferative effects of PD-L1 are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4] Upon activation, this cascade promotes cell growth, survival, and proliferation. Knockdown of PD-L1 in cancer cells has been shown to decrease the expression of key proteins in this pathway, leading to reduced proliferation and cell cycle arrest.[5]

Caption: PD-L1 intrinsic signaling pathway promoting cell proliferation.

Quantitative Data on PD-L1 Inhibition and Cell Proliferation

The inhibition of PD-L1 has quantifiable effects on the cell cycle and viability of cancer cells. These effects are often measured by determining the percentage of cells in different phases of the cell cycle after PD-L1 knockdown or by calculating the half-maximal inhibitory concentration (IC50) of small molecule inhibitors.

Table 1: Effect of PD-L1 Knockdown on Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| KG-1a (AML) | siNC (Control) | - | - | 4.35 | [5] |

| siPD-L1 | - | - | 19.22 | [5] | |

| SGC-7901 (Gastric Cancer) | LV-NC (Control) | 64.84 | - | - | [6] |

| LV-PD-L1-siRNA | 68.89 | - | - | [6] | |

| AGS (Gastric Cancer) | LV-NC (Control) | 58.03 | - | - | [6] |

| LV-PD-L1-siRNA | 65.80 | - | - | [6] | |

| MDA-MB-231 (Breast Cancer) | si-Control | ~55 | ~30 | ~15 | [7] |

| si-PD-L1 | ~60 | ~25 | ~15 | [7] |

Note: Data is presented as reported in the cited literature. Dashes indicate data not provided in the source.

Table 2: IC50 Values of Small Molecule Inhibitors Targeting the PD-1/PD-L1 Interaction

| Compound Class | Compound Example | IC50 Value | Assay Type | Reference |

| Biphenyl Derivatives | BMS-202 | 18 nM - 48 nM | HTRF | [8] |

| Biphenyl Derivatives | Compound 79 | 92.3 nM | HTRF | [9] |

| (Pseudo)symmetric Biaryl Core | Compounds 71-73 | 0.1 µM - 25 µM | HTRF | [9] |

| Anidulafungin | Anidulafungin | 170.6 µg/mL (A549 cells) | Cytotoxicity Assay | [10] |

| Clinically Evaluated Inhibitors | Evixapodlin, MAX-10181, INCB086550 | Low nM range | HTRF | [11] |

Note: HTRF (Homogeneous Time-Resolved Fluorescence) is a common binding assay used to determine IC50 values for the disruption of protein-protein interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of PD-L1 in cell proliferation.

Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, making it suitable for assessing cell proliferation and cytotoxicity.

Caption: Workflow for a typical Cell Counting Kit-8 (CCK-8) assay.

Protocol:

-

Cell Seeding:

-

Compound Addition:

-

Add 10 µL of various concentrations of the test substance (e.g., PD-L1 inhibitor) to the wells.

-

Include appropriate controls (e.g., vehicle-only).

-